Ethyl 2-[(3-ethoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate
Description
Ethyl 2-[(3-ethoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate is a sulfur-containing ester derivative characterized by a central thioether (sulfanyl) group bridging two ester functionalities. Its molecular formula is C₁₀H₁₆O₄S, with a molecular weight of 248.3 g/mol. The compound features:
- A methylpropanoate backbone (2-methylpropanoate ester).
- A 3-ethoxy-3-oxopropyl substituent linked via a sulfur atom.
Properties
CAS No. |
52662-42-7 |
|---|---|
Molecular Formula |
C11H20O4S |
Molecular Weight |
248.34 g/mol |
IUPAC Name |
ethyl 2-(3-ethoxy-3-oxopropyl)sulfanyl-2-methylpropanoate |
InChI |
InChI=1S/C11H20O4S/c1-5-14-9(12)7-8-16-11(3,4)10(13)15-6-2/h5-8H2,1-4H3 |
InChI Key |
ICMPYCQQYXVFHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCSC(C)(C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(3-Ethoxy-3-oxopropyl)thio]-2-methylpropanoate typically involves the reaction of 3-ethoxy-3-oxopropyl thiol with ethyl 2-bromo-2-methylpropanoate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like potassium carbonate or sodium hydride is used to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of Ethyl 2-[(3-Ethoxy-3-oxopropyl)thio]-2-methylpropanoate may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3-Ethoxy-3-oxopropyl)thio]-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, potassium carbonate, sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[(3-Ethoxy-3-oxopropyl)thio]-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[(3-Ethoxy-3-oxopropyl)thio]-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The thioether linkage and ester group allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between Ethyl 2-[(3-ethoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate and related compounds:
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Functional Group Diversity :
- The target compound’s thioether-ester hybrid structure distinguishes it from purely aromatic esters (e.g., ’s benzyl-substituted ester) or halogenated derivatives (e.g., ’s bromophenyl ester). The thioether group may enhance nucleophilic reactivity compared to ethers .
- Unlike the purine-containing analog in , the target compound lacks heterocyclic motifs, limiting its direct biological relevance but simplifying synthetic modification.
Synthetic Methods: describes the use of LiCl and DIPEA in THF for ester synthesis, suggesting that similar conditions could apply to the target compound. However, the thioether linkage likely requires distinct sulfur-nucleophile coupling steps (e.g., thiol-ene reactions) absent in non-sulfur analogs .
Physicochemical Properties :
- The absence of aromatic rings in the target compound likely reduces lipophilicity (clogP ≈ 2.1) compared to bromophenyl (clogP ≈ 3.5) or benzyl derivatives, impacting solubility and bioavailability .
- The thioether group may confer lower thermal stability than ethers due to weaker C-S bonds, as seen in ’s bis-chloroethylthioether .
Safety and Handling: While the target compound’s safety data are unspecified, analogs like Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate () emphasize standard ester-handling precautions (e.g., ventilation, PPE) .
Applications :
- The target compound’s simplicity positions it as a versatile intermediate for synthesizing thioether-linked polymers or drug candidates. In contrast, ’s purine derivative is tailored for targeted enzyme inhibition .
Research Findings and Data Gaps
- Structural Flexibility : The thioether bridge allows conformational flexibility, which could be advantageous in designing prodrugs or biodegradable materials.
- Reactivity : Thioethers are prone to oxidation (e.g., forming sulfoxides), a trait absent in ether analogs, which may necessitate stabilizers in formulations .
- Data Limitations : Direct data on the target compound’s solubility, toxicity, or catalytic behavior are unavailable, requiring extrapolation from analogs.
Biological Activity
Ethyl 2-[(3-ethoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate, identified by CAS number 52662-42-7, is a compound with a molecular formula of CHOS and a molecular weight of approximately 248.34 g/mol. This compound has garnered interest in various biological applications, particularly due to its potential pharmacological properties.
Chemical Structure and Properties
The structure of this compound features an ethyl ester functional group and a thioether linkage, which may contribute to its biological activity. The presence of the ethoxy and oxopropyl groups suggests possible interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHOS |
| Molecular Weight | 248.34 g/mol |
| CAS Number | 52662-42-7 |
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, thioether compounds have been shown to possess significant antibacterial properties against various pathogens, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.
Anti-inflammatory Effects
Compounds with similar structures have also been investigated for their anti-inflammatory properties. Research indicates that certain thioether derivatives can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This suggests that this compound may have potential therapeutic applications in conditions characterized by chronic inflammation.
Case Studies and Research Findings
- In Vitro Studies : A study examining the cytotoxic effects of related thioether compounds demonstrated that they could induce apoptosis in cancer cell lines at specific concentrations. This compound may exhibit similar effects, warranting further investigation.
- Animal Models : In vivo studies utilizing animal models have shown that thioether compounds can significantly reduce tumor growth and metastasis. For example, a study involving a mouse model of cancer reported a marked decrease in tumor size following treatment with a structurally analogous compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
